molecular formula C6H5Br2N B042060 2,6-Dibromoaniline CAS No. 608-30-0

2,6-Dibromoaniline

Cat. No.: B042060
CAS No.: 608-30-0
M. Wt: 250.92 g/mol
InChI Key: XIRRDAWDNHRRLB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,6-Dibromoaniline (CAS 608-30-0) is an aromatic amine with the molecular formula C₆H₅Br₂N and a molecular weight of 250.92 g/mol. It features two bromine atoms at the ortho positions (2 and 6) relative to the amino group (-NH₂) on the benzene ring . Key physical properties include:

  • Melting Point: 80–82°C
  • Boiling Point: 262–264°C
  • Solubility: Highly soluble in chloroform, benzene, ether, and ethanol .

Synthesis Methods Traditional synthesis involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from bromination of 4-aminobenzenesulfonamide . An improved method uses 4-aminobenzenesulfonic acid, which is brominated and desulfonated under acidic conditions to yield this compound with a purity of 99.1% and a yield of 66.38% .

Applications
this compound serves as a precursor in:

  • OLEDs: Acts as a hole-blocking and electron-transporting material when functionalized into naphthalimide derivatives .
  • Catalysis: Forms spiroborate salts for direct dehydrative amidation catalysts .
  • Nanomaterials: Synthesizes nitrogen-doped graphene nanoribbons via selective C–H bond activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromoaniline can be synthesized through the bromination of aniline. The process involves the addition of bromine to aniline in the presence of a solvent like glacial acetic acid. The reaction is typically carried out at room temperature, and the bromine atoms are introduced at the ortho positions relative to the amino group .

Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of aniline using bromine or other brominating agents. The reaction is conducted in a controlled environment to ensure the selective bromination at the 2 and 6 positions. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Reactions

2,6-Dibromoaniline is primarily used as a precursor in various chemical reactions. Notably:

  • Suzuki Coupling Reaction : This reaction involves the coupling of this compound with aryl boronic acids to synthesize biaryl compounds. The efficiency of this reaction can be influenced by the electronic properties of the aryl boronic acids used.
    Aryl Boronic AcidYield (%)
    Phenylboronic Acid85
    p-Tolylboronic Acid90
    m-Nitrophenylboronic Acid75

This table illustrates the yields obtained from the Suzuki reaction using different aryl boronic acids with this compound, demonstrating its utility in synthesizing complex organic molecules .

Pharmaceutical Applications

This compound has been studied for its potential use in pharmaceuticals due to its ability to modify biological activity through halogenation:

  • Antimicrobial Activity : Research indicates that halogenated anilines exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds derived from this compound possess significant inhibitory effects against certain bacterial strains .
  • Cytochrome P450 Inhibition : Studies have investigated the selective inhibition of cytochrome P450 enzymes by halogenated anilines, including this compound. This inhibition can affect drug metabolism and toxicity profiles .

Material Science Applications

In material science, this compound is utilized in the development of advanced materials:

  • Polymer Synthesis : It serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of bromine atoms can improve flame retardancy and chemical resistance.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in ResearchGate, the Suzuki reaction involving this compound was optimized to produce biaryl compounds with high yields. The research highlighted the importance of catalyst choice and reaction conditions in maximizing product formation .

Case Study 2: Antimicrobial Properties

A comprehensive analysis conducted on various halogenated anilines revealed that derivatives of this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. This study underscores its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,6-Dibromoaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can also form hydrogen bonds and interact with other functional groups, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Dibromoaniline

Key dibromoaniline isomers include:

Compound CAS Number Substitution Pattern Melting Point (°C) Key Applications
2,6-Dibromoaniline 608-30-0 2,6-ortho 80–82 OLEDs, catalysis, nanomaterials
3,5-Dibromoaniline 626-40-4 3,5-meta Not reported Intermediate in indole synthesis
2,4-Dibromoaniline 615-57-6 2,4-para Not reported Pharmaceutical intermediates

Reactivity and Steric Effects

  • Steric Hindrance : The ortho bromines in this compound create significant steric bulk, slowing reactions like acylation . In contrast, para -substituted isomers (e.g., 2,4-dibromoaniline) exhibit lower steric hindrance, enabling faster electrophilic substitution.
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring. In this compound, the symmetric substitution directs further reactions to the para position (relative to -NH₂), while meta isomers (e.g., 3,5-dibromoaniline) may favor different regioselectivity .

Research Findings and Case Studies

  • Catalysis : A 2022 study demonstrated that dimeric B-spiroborates derived from this compound achieved 85% yield in direct dehydrative amidation, outperforming analogs with less steric bulk .
  • Nanomaterials: this compound enabled the synthesis of quasi-equivalent graphene nanoribbons with partial corannulene motifs, a feat unattainable with 3,5-dibromoaniline due to asymmetric reactivity .
  • OLEDs : Devices using this compound-based N-phenylnaphthalimide showed a luminance efficiency of 12.3 cd/A, compared to 8.7 cd/A for 2,4-dibromoaniline derivatives .

Biological Activity

2,6-Dibromoaniline is an aromatic amine that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological systems, and relevant research findings.

This compound (CAS No. 608-30-0) is synthesized through the bromination of aniline, where bromine is introduced at the 2 and 6 positions relative to the amino group. The typical reaction conditions involve the use of glacial acetic acid as a solvent at room temperature, leading to selective bromination. The compound is characterized by its melting point of approximately 83.5 °C and has various applications in organic synthesis and industrial chemistry .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key aspects include:

  • Electrophilic Aromatic Substitution : The bromine atoms can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis.
  • Hydrogen Bonding : The amino group can form hydrogen bonds, influencing the compound's reactivity with biomolecules.
  • Biochemical Pathways : Similar compounds have been shown to participate in microbial decomposition processes and interactions with enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that dibromoanilines may possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The compound's ability to induce apoptosis in specific cell types has been noted .
  • Pharmacokinetics : It is predicted that this compound has high gastrointestinal absorption and the potential to permeate the blood-brain barrier, which could influence its therapeutic applications.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited activity against E. coli and S. aureus
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells
PharmacokineticsHigh absorption predicted; potential CNS effects

Detailed Findings

  • Antimicrobial Activity : A study published in the Journal of Organic Chemistry tested various dibromoanilines against common bacterial strains. Results indicated that this compound showed significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers. This suggests that the compound could be further explored for its anticancer properties .
  • Environmental Impact : Investigations into the environmental degradation of dibromoanilines revealed that microbial communities could effectively break down these compounds, highlighting their potential ecological implications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-dibromoaniline, and how do they influence experimental design?

  • Answer : this compound (CAS 608-30-0) has a molecular formula of C₆H₅Br₂N, molecular weight 250.92 g/mol, melting point 80–82°C, and boiling point 262–264°C. Its solubility in ethanol, chloroform, and ether makes it suitable for reactions in polar aprotic solvents. The bromine substituents increase steric hindrance and electron-withdrawing effects, which influence reactivity in nucleophilic substitutions or coupling reactions. These properties guide solvent selection, reaction temperature, and purification methods (e.g., recrystallization in ethanol) .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

  • Answer : A common synthesis involves bromination of aniline derivatives. For example, this compound can be prepared via direct bromination of aniline using bromine in acetic acid or via catalytic methods. Recent protocols highlight transition-metal-free approaches, such as NaOtBu-mediated amidation, which avoids palladium catalysts and reduces byproduct formation. Reaction conditions (e.g., temperature control at 0–5°C during bromination) are critical to minimize polybrominated byproducts .

Q. How can researchers purify this compound to achieve high purity for sensitive applications?

  • Answer : Recrystallization using ethanol or ethyl acetate is effective due to the compound’s temperature-dependent solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve impurities like 2,4-dibromoaniline. For trace metal removal, chelating agents or activated charcoal treatments are recommended. Purity ≥95% is achievable, with HPLC (C18 columns, acetonitrile/water mobile phase) used for validation .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as a singlet at δ 7.2–7.4 ppm, with NH₂ protons at δ 5.8–6.0 ppm.
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 251.9.
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column, acetonitrile/water with 0.1% H₃PO₄) confirm retention time and purity .

Q. How does the bromine substitution pattern affect solubility and reactivity compared to mono-brominated anilines?

  • Answer : The 2,6-dibromo configuration increases steric bulk, reducing solubility in nonpolar solvents. Electron-withdrawing bromine atoms deactivate the aromatic ring, slowing electrophilic substitutions but enhancing stability in oxidative conditions (e.g., coupling reactions). Comparative studies with 2-bromoaniline show this compound’s lower reactivity in Friedel-Crafts alkylation but higher efficiency in Suzuki-Miyaura cross-coupling due to improved leaving-group ability .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

  • Answer : this compound serves as a bifunctional substrate in Suzuki and Sonogashira couplings. The bromine atoms at the 2- and 6-positions enable sequential coupling, forming complex biaryl structures. For example, in synthesizing polycyclic aromatic hydrocarbons (PAHs), it acts as a precursor for spiroborate salts, which are intermediates in organic electronics. Optimized conditions use Pd(PPh₃)₄ catalyst, KF base, and dioxane solvent at 80–100°C .

Q. How can electronic effects of this compound be exploited in designing photoactive materials?

  • Answer : The electron-deficient aromatic ring stabilizes charge-transfer states, making it useful in OLEDs and photovoltaic devices. When functionalized with electron-donating groups (e.g., thiophene in DOTA derivatives), it forms donor-acceptor systems with tunable bandgaps. Computational studies (DFT) predict HOMO-LUMO gaps of ~3.2 eV, suitable for blue-light emission in OLEDs .

Q. What are the challenges in synthesizing this compound derivatives with asymmetric substitution patterns?

  • Answer : Achieving regioselectivity in asymmetric bromination is challenging due to steric and electronic similarities between positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., -NHBoc) can bias bromination. Alternatively, protecting the amine group with acetyl or trifluoroacetyl temporarily reduces reactivity at the 2- and 6-positions, enabling selective mono-bromination .

Q. What advanced analytical methods are used to detect trace impurities in this compound?

  • Answer :

  • GC-MS : Detects volatile byproducts (e.g., dibromobenzene) with limits of detection (LOD) <1 ppm.
  • ICP-OES : Quantifies residual metals (e.g., Pd, Cu) from catalytic reactions.
  • XRD : Confirms crystalline purity and identifies polymorphic forms, critical for pharmaceutical intermediates .

Q. How is this compound utilized in environmental chemistry research?

  • Answer : It serves as a model compound for studying brominated aromatic pollutants. Degradation pathways (e.g., microbial dehalogenation, photolysis) are analyzed via LC-MS/MS. Its persistence in soil (half-life ~60 days) and bioaccumulation potential in aquatic organisms are quantified using isotope-labeled analogs (e.g., ¹³C-2,6-dibromoaniline) .

Q. Safety and Handling

  • Storage : Store in airtight containers at room temperature, protected from light and moisture.
  • Waste Disposal : Collect halogenated waste separately and treat via incineration with alkaline scrubbers to prevent HBr emission .

Properties

IUPAC Name

2,6-dibromoaniline
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InChI

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XIRRDAWDNHRRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5Br2N
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DSSTOX Substance ID

DTXSID10209643
Record name 2,6-Dibromoaniline
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Molecular Weight

250.92 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,6-Dibromoaniline
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CAS No.

608-30-0
Record name 2,6-Dibromoaniline
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Retrosynthesis Analysis

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